

# A Technical Guide to the Antifungal and Antiparasitic Activities of Citral

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## Compound of Interest

Compound Name: Citral

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## Abstract

**Citral**, a monoterpene aldehyde comprising the isomers geranial and neral, is a principal component of essential oils from Cymbopogon species. Recognized for its broad-spectrum antimicrobial properties, **citral** has garnered significant attention within the scientific and drug development communities. This technical guide provides a comprehensive overview of the antifungal and antiparasitic activities of **citral**, tailored for researchers, scientists, and drug development professionals. It synthesizes quantitative efficacy data, details key experimental methodologies, and elucidates the underlying mechanisms of action through signaling pathway diagrams. The primary antifungal mechanism involves the disruption of fungal cell membrane integrity and the inhibition of the ergosterol biosynthesis pathway, rather than direct ergosterol binding. Its antiparasitic effects, notably against Leishmania and Trichomonas species, are characterized by the induction of significant morphological and ultrastructural damage. This document serves as a foundational resource for harnessing the therapeutic potential of **citral** in the development of novel antimicrobial agents.

## Antifungal Activity of Citral

**Citral** exhibits potent fungistatic and fungicidal activity against a wide range of pathogenic yeasts and molds, including species resistant to conventional antifungal drugs.

## In Vitro Efficacy

The antifungal efficacy of **citral** has been quantified using standard metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). These values demonstrate its potent activity against various fungal pathogens.

Table 1: In Vitro Antifungal Activity of **Citral**

Fungal Species	Strain(s)	Activity Metric	Concentration	Reference(s)
<b>Candida albicans</b>	<b>Various clinical &amp; ATCC strains</b>	<b>MIC</b>	<b>64 µg/mL</b>	<b>[1][2][3]</b>
Candida albicans	Not specified	MIC	512 µg/mL	[4]
Candida albicans	Oral isolates	IC (Geometric Mean)	197.9 µg/mL	
Candida albicans	Various clinical & ATCC strains	MFC	64 - 256 µg/mL	[1][3]
Candida albicans	Not specified	MFC	1024 µg/mL	[4]
Candida tropicalis	Not specified	MIC	0.0156% (v/v)	[5]
Aspergillus flavus	Not specified	MIC	0.5 µL/mL	[6]
Aspergillus ochraceus	Not specified	MIC	0.4 µL/mL	[6]
Cladosporium oxysporum	URM 5234	MIC	128 µg/mL	[7]
Magnaporthe grisea	Not specified	IC50	40.71 µg/mL	[8]

| Magnaporthe grisea | Not specified | IC90 | 203.75 µg/mL [[8] |

## Anti-Biofilm Activity

Fungal biofilms present a significant clinical challenge due to their inherent resistance to antimicrobial agents. **Citral** has demonstrated considerable efficacy in both inhibiting the formation of and disrupting mature biofilms.

Table 2: Anti-Biofilm Activity of **Citral**

Fungal Species	Biofilm Stage	Activity Metric	Concentration	% Inhibition/Reduction	Reference(s)
Candida albicans	Mature	Biofilm Reduction	1000 µg/mL	50%	[9]
Candida tropicalis	Not specified	Biofilm Inhibitory Conc.	64 µg/mL	Not specified	[9]

| C. tropicalis / S. aureus | Dual-species | Cell Viability Reduction | ≥0.25% (v/v) | ~71% [[5] |

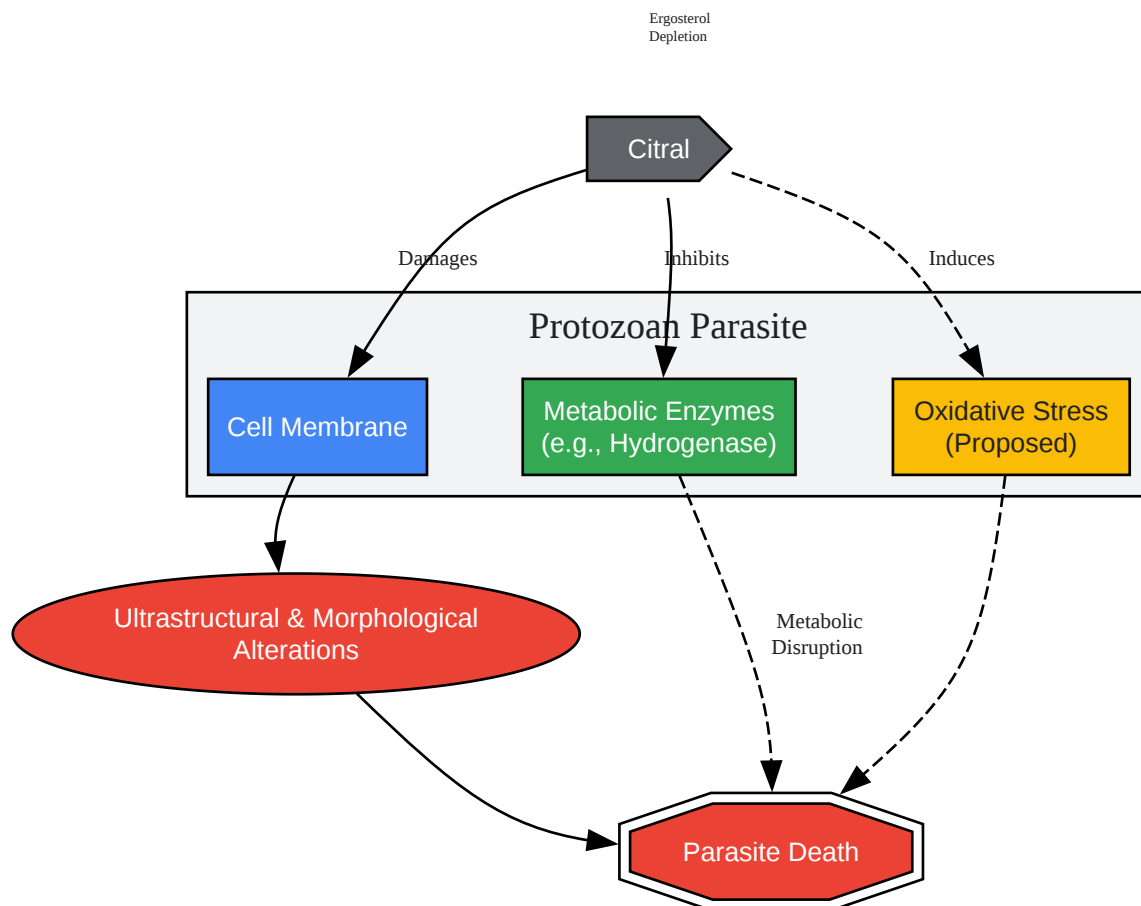
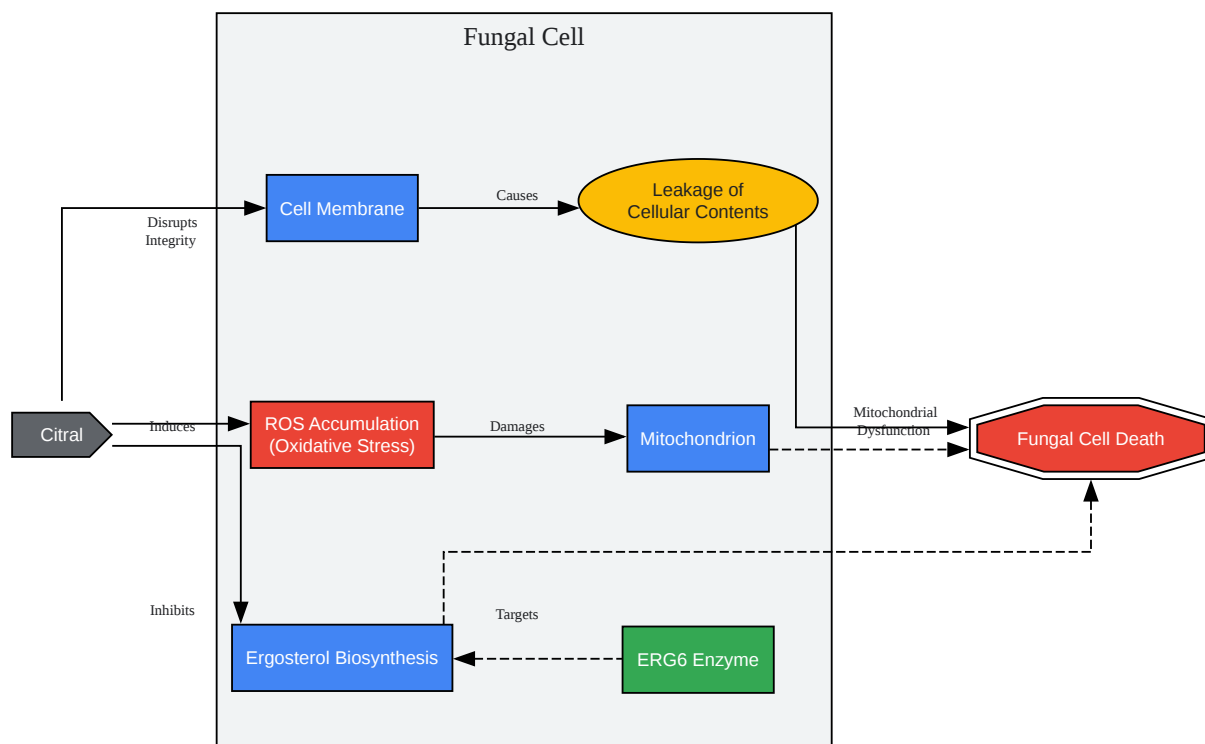
## Mechanism of Action

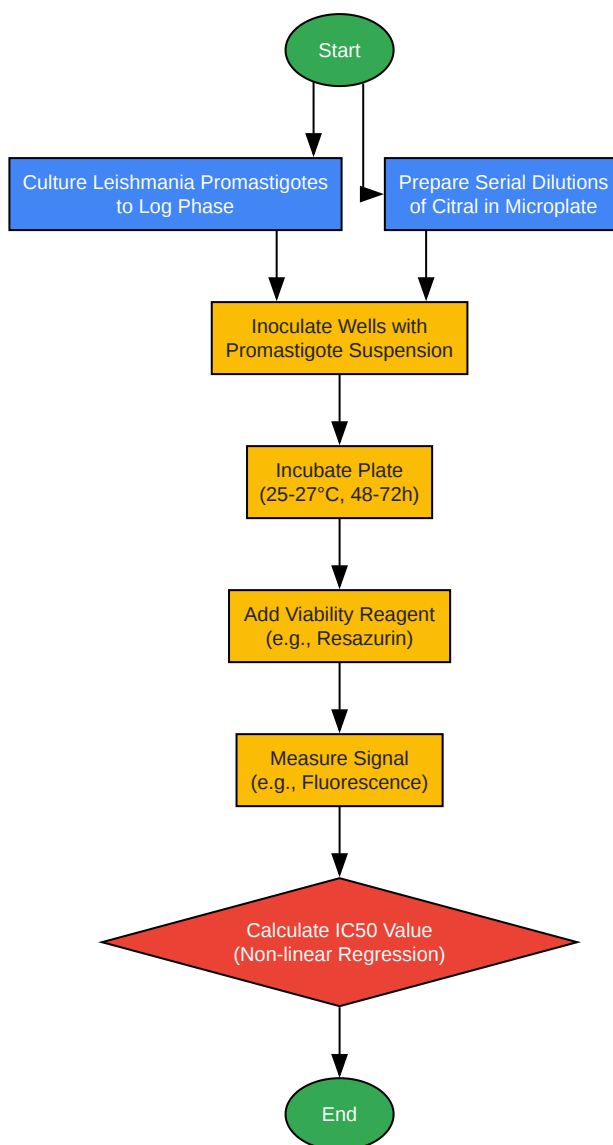
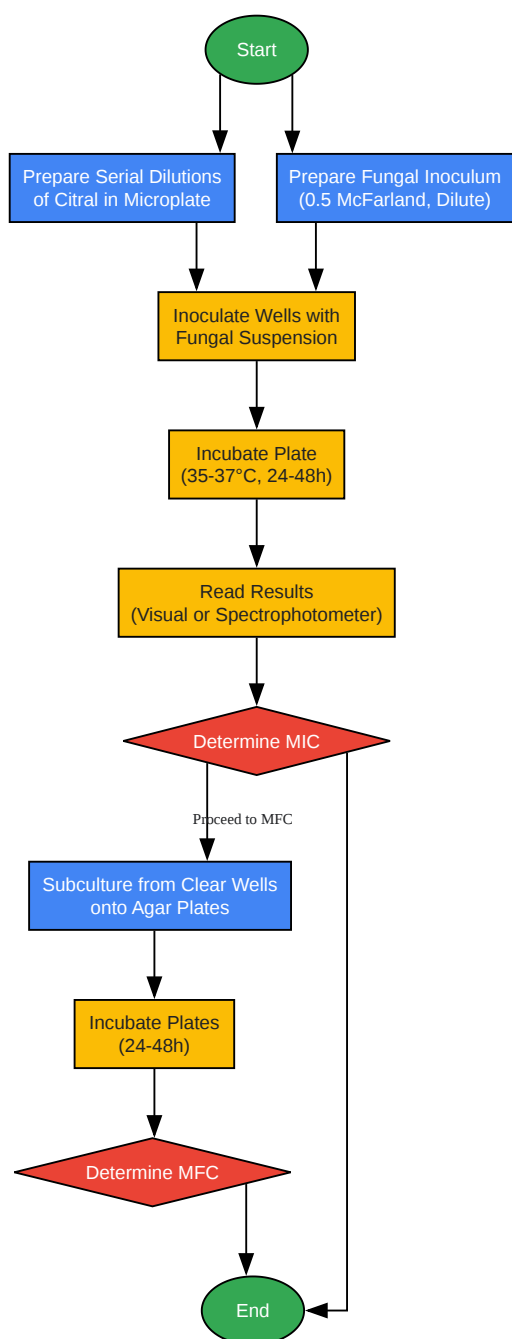
**Citral**'s antifungal activity is multifactorial, primarily targeting the fungal cell membrane and its essential components, leading to cell death.

- **Cell Membrane Disruption:** The primary mechanism involves damaging the integrity and permeability of the fungal cell membrane.[1][9][10][11] This leads to the leakage of vital intracellular components and disrupts cellular homeostasis.[1][8][11]
- **Inhibition of Ergosterol Biosynthesis:** While **citral** does not bind directly to ergosterol, it effectively inhibits its synthesis.[1][4][9][12] Evidence suggests that **citral** may target specific enzymes within the ergosterol biosynthesis pathway, such as sterol C-24 methyltransferase (ERG6), leading to the accumulation of precursor sterols and a depletion of mature ergosterol.[10]
- **Induction of Oxidative Stress:** **Citral** treatment can trigger the accumulation of intracellular Reactive Oxygen Species (ROS), leading to significant oxidative stress.[6] This oxidative

imbalance causes damage to cellular macromolecules and induces mitochondrial dysfunction.[\[11\]](#)

- Morphological Alterations: **Citral** inhibits key morphological transitions in fungi, such as the formation of pseudohyphae and chlamydoconidia in *Candida albicans*, which are crucial for its virulence.[\[1\]](#)[\[2\]](#)[\[3\]](#) It also inhibits mycelial growth and spore germination in molds.[\[1\]](#)[\[6\]](#)[\[8\]](#)





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